CypD-IN-29

Cyclophilin D Binding affinity Surface plasmon resonance

Researchers investigating Aβ-induced mitochondrial dysfunction and the CypD-mPTP axis often face immunosuppressive liabilities (e.g., cyclosporine A) or complex peptide scaffolds. CypD-IN-29 (CAS 1115335-95-9) is a non-peptidic, synthetically tractable small-molecule CypD inhibitor that overcomes these limitations. - Direct CypD binding: KD = 88.2 nM (SPR) with validated neuroprotection in Aβ-challenged neuronal cells. - Non-peptidic scaffold (MW 485.53 Da, zero stereocenters); no reported calcineurin interaction, enabling simplified formulation and SAR studies. - Available from BenchChem with reliable global logistics for academic and biopharma R&D programs.

Molecular Formula C26H20FN5O2S
Molecular Weight 485.5 g/mol
Cat. No. B606901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypD-IN-29
SynonymsCypDIN29;  CypD IN 29;  CypD-IN-29
Molecular FormulaC26H20FN5O2S
Molecular Weight485.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H20FN5O2S/c27-21-10-8-18(9-11-21)16-30-25(34)19-5-3-6-22(14-19)32-13-12-29-26(32)35-17-24(33)31-23-7-2-1-4-20(23)15-28/h1-14H,16-17H2,(H,30,34)(H,31,33)
InChIKeyWAPJUYVZASTWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CypD-IN-29: A Non-Peptidic CypD Inhibitor


CypD-IN-29 (CAS 1115335-95-9) is a small-molecule, non-peptidic inhibitor of cyclophilin D (CypD), a mitochondrial peptidyl-prolyl isomerase that regulates opening of the mitochondrial permeability transition pore (mPTP) [1]. It was identified through virtual screening based on the CypD–cyclosporine A (CsA) crystal structure and demonstrates direct binding to CypD with an equilibrium dissociation constant (KD) of 88.2 nM as measured by surface plasmon resonance (SPR) [1]. CypD-IN-29 exhibits neuroprotective activity against Aβ-induced mitochondrial dysfunction in neuronal cells [1].

Why CypD Inhibitors Require Quantitative Validation


Cyclophilin D inhibitors exhibit profound structural and pharmacological heterogeneity across peptidic versus non-peptidic scaffolds and isoform selectivity profiles. Cyclosporine A, the prototypical cyclophilin inhibitor, is a large cyclic peptide (MW ~1202 Da) with broad isoform activity and immunosuppressive liabilities via calcineurin inhibition [1]. CypD-IN-29 is a non-peptidic small molecule (MW 485.53 Da) with distinct physicochemical properties and no reported calcineurin interaction, placing it in a mechanistically differentiated sub-class [1]. Even among small-molecule CypD inhibitors, binding affinity varies from sub-nanomolar to micromolar and isoform selectivity profiles differ substantially [2]. The quantitative evidence below addresses where CypD-IN-29 demonstrates verifiable differentiation from relevant comparators.

CypD-IN-29: Key Differentiating Evidence


CypD Binding Affinity: Non-Peptidic Inhibitor Comparison

CypD-IN-29 demonstrates direct binding to CypD with a KD of 88.2 nM measured by surface plasmon resonance (SPR) [1]. This represents a moderate binding affinity relative to other small-molecule CypD inhibitors. In comparison, CypD-IN-3 exhibits approximately 9-fold higher affinity (IC50 10 nM) [2], while CypD-IN-4 demonstrates approximately 1.5-fold higher affinity (IC50 57 nM) . The binding data for CypD-IN-29 was generated using SPR, which measures direct equilibrium binding independent of enzymatic turnover [1]. No comparative binding data are available for CypD-IN-29 against cyclosporine A or sanglifehrin A under identical experimental conditions.

Cyclophilin D Binding affinity Surface plasmon resonance

Structural Class: Non-Peptidic vs. Macrocyclic Inhibitors

CypD-IN-29 is unequivocally non-peptidic, with a molecular weight of 485.53 Da and a defined small-molecule scaffold consisting of a central imidazole core with substituted benzamide and thioether-linked cyanophenyl moieties [1]. This contrasts fundamentally with macrocyclic peptide-based CypD inhibitors such as cyclosporine A (MW ~1202 Da, cyclic undecapeptide) and sanglifehrin A (MW ~1089 Da, macrocyclic polyketide-peptide hybrid) [2]. CypD-IN-29 contains zero defined stereocenters, versus 15+ stereocenters in cyclosporine A, eliminating stereochemical complexity and associated synthetic or analytical challenges [1]. The non-peptidic structure also circumvents peptidase susceptibility, which limits the in vivo stability of peptide-based inhibitors [2].

Cyclophilin D Non-peptidic inhibitor Structural class

Neuroprotection in Aβ-Induced Mitochondrial Dysfunction

CypD-IN-29 was identified as one of fifteen compounds from a virtual screening campaign that demonstrated protective effects against Aβ-induced mitochondrial dysfunction in neuronal cells [1]. While specific EC50 or percentage protection values for compound 29 are not provided in the accessible literature, the study authors describe the protective effects as 'excellent' and note that the biological activity corresponded well with the predicted binding mode and the measured KD of 88.2 nM [1]. In contrast, CypD-IN-3 and CypD-IN-4 have been characterized primarily for their enzymatic inhibition of CypD PPIase activity but have limited published neuroprotection data in Aβ-induced models, with their reported applications spanning broader disease areas including oxidative stress, liver diseases, aging, autophagy, and diabetes [2]. The functional validation of CypD-IN-29 specifically in Aβ-induced mitochondrial dysfunction provides disease-model relevance not uniformly established across all CypD inhibitor analogs.

Neuroprotection Alzheimer's disease Mitochondrial dysfunction

Physicochemical Profile Comparison

CypD-IN-29 exhibits a molecular weight of 485.53 Da, calculated LogP of 4.6, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 6 . In comparison, CypD-IN-3 has a molecular weight of 972.09 Da (approximately 2-fold larger) and hydrogen bond donor count of 8 (4-fold higher) . Cyclosporine A has a molecular weight of approximately 1202 Da (2.5-fold larger) [1]. The lower molecular weight and reduced hydrogen bond donor count of CypD-IN-29 may confer different membrane permeability characteristics relative to larger peptide-derived inhibitors. The LogP of 4.6 indicates moderate lipophilicity, which influences distribution and solubility behavior distinct from more polar macrocyclic peptides.

Physicochemical properties Drug-likeness Solubility

Functional Selectivity: Small-Molecule vs. CsA

While direct comparative data for CypD-IN-29 against cyclosporine A are not available in published literature, class-level evidence from structurally related non-peptidic small-molecule CypD inhibitors (SMCypIs) demonstrates functional differentiation from CsA. In a comparative study, SMCypIs significantly decreased procoagulant platelet formation upon dual-agonist stimulation, reduced phosphatidylserine exposure, and preserved mitochondrial membrane potential comparable to CsA [1]. Critically, whereas CsA increased ADP-induced platelet aggregation, this effect was not observed with SMCypIs [1]. Additionally, SMCypIs did not affect agonist-induced platelet activation measured by P-selectin expression or CypA-mediated integrin αIIbβ3 activation [1]. This class-level evidence suggests that non-peptidic small-molecule CypD inhibitors may preserve normal platelet function while reducing procoagulant activity—a profile potentially distinct from the broader immunosuppressive and platelet-modulating effects of CsA.

Platelet function Procoagulant activity Thrombosis

CypD-IN-29: Recommended Application Scenarios


Alzheimer's Disease: Aβ-Induced Mitochondrial Dysfunction

CypD-IN-29 is most directly applicable to studies investigating Aβ-induced mitochondrial dysfunction, as its neuroprotective activity was specifically validated in this disease-relevant cellular context [1]. Researchers examining the CypD–mPTP axis in Alzheimer's disease pathology will find that CypD-IN-29 offers functional validation in Aβ-challenged neuronal cells with a defined binding affinity (KD = 88.2 nM) [1]. This application scenario is supported by the compound's discovery context: it emerged from a virtual screening campaign specifically targeting the CypD–CsA binding interface for neuroprotection applications [1].

mPTP Mechanistic Studies

CypD-IN-29 can serve as a pharmacological probe for mPTP research where a non-peptidic, small-molecule tool is required. The compound's well-defined binding affinity (KD = 88.2 nM) measured by SPR provides a quantitative benchmark for target engagement studies [1]. The small-molecule scaffold (MW 485.53 Da, non-peptidic) offers distinct physicochemical properties from larger macrocyclic inhibitors like cyclosporine A, which may be advantageous for studies requiring simplified formulation or consistent batch-to-batch analytical characterization [2].

Medicinal Chemistry & Lead Optimization

CypD-IN-29 represents a synthetically accessible, non-peptidic small-molecule scaffold (MW 485.53 Da, zero stereocenters) suitable for medicinal chemistry optimization [1]. Its structure lacks the stereochemical complexity of macrocyclic peptides and peptide derivatives (e.g., CypD-IN-3 with MW 972.09 Da and multiple stereocenters) [2], potentially simplifying SAR studies and scale-up considerations. Researchers seeking a CypD inhibitor starting point with favorable synthetic tractability and moderate binding affinity for hit-to-lead campaigns may find CypD-IN-29 a practical alternative to larger, more complex macrocyclic inhibitors [1][2].

Comparative Profiling in Cellular Assays

CypD-IN-29 can be employed alongside other CypD inhibitors with differing affinity profiles to establish concentration-response relationships in cellular assays. With a KD of 88.2 nM [1], it occupies a moderate-affinity position between high-affinity inhibitors such as CypD-IN-3 (IC50 = 10 nM) [2] and lower-affinity inhibitors like CypD-IN-4 (IC50 = 57 nM) or cyclosporine A. This intermediate potency makes CypD-IN-29 a useful comparator for studies investigating the relationship between CypD target engagement and functional outcomes in mitochondrial or neurodegenerative disease models.

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